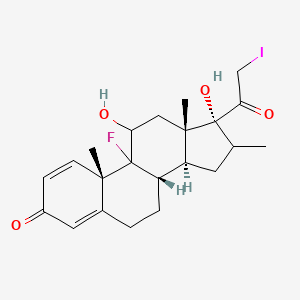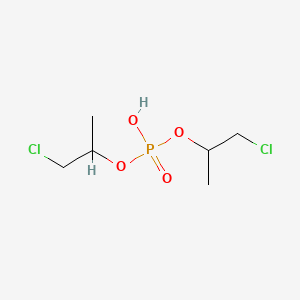
Dexamethasone 21-Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 21-Iodide is a compound with the molecular formula C22H28FIO4 . It is a synthetic glucocorticoid (GC) and has a wide spectrum of pharmacological activity . It acts as an anti-inflammatory and immunosuppressant agent .
Synthesis Analysis
The synthesis of Dexamethasone conjugates involves various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .
Molecular Structure Analysis
The molecular weight of Dexamethasone 21-Iodide is 502.4 g/mol . The IUPAC name is (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one .
Chemical Reactions Analysis
Dexamethasone conjugates were synthesized by a cross-linking reaction using Traut’s reagent and DEX-21-mesylate .
Physical And Chemical Properties Analysis
Dexamethasone 21-Iodide has a molecular weight of 502.4 g/mol, XLogP3 of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 2 . Its exact mass and monoisotopic mass are 502.10164 g/mol .
Applications De Recherche Scientifique
Enhancing Bone Formation
Dexamethasone (DEX) is a well-known anti-inflammatory and immunosuppressive drug applied broadly as an osteoinductive agent in bone remodeling . The efficacy of DEX is strongly dependent on the dosage and duration of application . DEX-incorporated drug delivery technologies, such as micro- and nanoparticles and scaffolds, hold great promise for the treatment of bone defects .
Drug Delivery Systems
DEX is incorporated into drug delivery systems such as nanoparticles, microparticles, and scaffolds . These systems offer several advantages, including enhanced DEX stability, controlled release with appropriate concentration levels, targeted delivery to the treatment site, inhibition of cytotoxicity, and prevention of systemic side effects of DEX .
Bone Fracture Healing
The incorporation of DEX into drug delivery systems and their effects on bone fracture healing by controlling the long-term release of the drug and preventing systemic side effects have been studied . The mechanism of DEX in bone fracture repair and the potential outcomes of DEX-contained approaches for bone regeneration and the osteogenic process are also summarized .
Iontophoresis
Iontophoresis is a non-invasive method of systemic and local drug delivery using an electric field . Dexamethasone phosphate (EGP-437) has been used in iontophoresis for therapy of anterior uveitis and ocular inflammation post cataract surgery . Some studies have also considered the use of dexamethasone in iontophoresis for treating disorders of temporomandibular joints .
Anti-Inflammatory Applications
DEX is a potent synthetic corticosteroid long established in diverse medical and biological applications . It has been used in clinical applications because of its potential to inhibit inflammatory factors, such as cytokines, chemokines, cell adhesion molecules (CAMs), and the acute inflammatory response .
Sodium Iodide Symporter Stimulation
In some studies, treatment with atRA in the presence of Dex resulted in a modestly reduced iodide efflux . This might result from atRA- and Dex-mediated effects on iodide efflux mechanisms .
Mécanisme D'action
Target of Action
Dexamethasone 21-Iodide, a derivative of Dexamethasone, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor is expressed in almost every cell in the body and regulates genes controlling development, metabolism, and immune response .
Mode of Action
Upon binding to the glucocorticoid receptor, Dexamethasone 21-Iodide triggers a conformational change in the receptor, leading to its activation . The activated receptor-ligand complex then translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene transcription . This results in changes in protein synthesis, affecting cellular functions and physiological responses .
Biochemical Pathways
Dexamethasone 21-Iodide affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also influences the AMPK/SIRT1/PGC1α signaling pathway and the PD-L1 and IDO1 immune checkpoints .
Pharmacokinetics
Dexamethasone, the parent compound of Dexamethasone 21-Iodide, has high oral bioavailability (80%) and a long half-life (36 to 54 hours) . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of Dexamethasone 21-Iodide might be similar, but specific studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Dexamethasone 21-Iodide action include suppression of inflammation and modulation of immune response . It can decrease the activity of two immune checkpoints, PD-L1 and IDO1, thereby suppressing T cell exhaustion . It also inhibits pro-inflammatory and immune exhaustion pathways, reducing circulating cytotoxic and Th1 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dexamethasone 21-Iodide. For instance, the presence of stressogenic factors in the environment can lead to hypercorticism, which can play a significant pathogenetic role in the altered thyroid function . Furthermore, the compound’s action can be influenced by the iodine status of the body, as the activity of CYP3A, an enzyme involved in the metabolism of Dexamethasone, could be induced when Dexamethasone is persistently administered, resulting in auto-induction .
Safety and Hazards
Orientations Futures
Dexamethasone shows potent anti-tumor effect in multiple cancer cell lines when cocultured with T cells . It has been identified as a major development in the fight against COVID-19 . Future research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months .
Propriétés
IUPAC Name |
(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12?,15-,16-,17?,19-,20-,21?,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUPNKAJNZCGM-GZCFLHMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FIO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone 21-Iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

